4-(4-Methoxyphenyl)-6-(4-methylpiperazino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile

Description

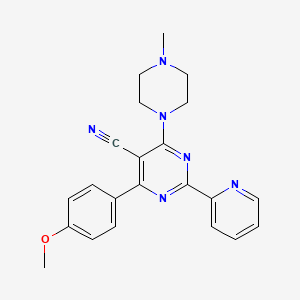

This pyrimidinecarbonitrile derivative features a pyrimidine core substituted at positions 2, 4, 5, and 6. Key structural elements include:

Properties

IUPAC Name |

4-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-2-pyridin-2-ylpyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O/c1-27-11-13-28(14-12-27)22-18(15-23)20(16-6-8-17(29-2)9-7-16)25-21(26-22)19-5-3-4-10-24-19/h3-10H,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMVGETFWWDUOJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=NC(=C2C#N)C3=CC=C(C=C3)OC)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(4-Methoxyphenyl)-6-(4-methylpiperazino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile, commonly referred to by its chemical structure, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

- Molecular Formula : C22H22N6O

- Molecular Weight : 386.45 g/mol

- CAS Number : 338394-98-2

- Predicted Boiling Point : 542.7 ± 50.0 °C

- Density : 1.31 ± 0.1 g/cm³

- pKa : 6.63 ± 0.42

The compound's biological activity is primarily attributed to its interaction with various molecular targets within cells, particularly those involved in signaling pathways associated with cancer and infectious diseases. The presence of the piperazine moiety suggests potential for modulation of neurotransmitter systems, while the pyrimidine and pyridine components may enhance interactions with nucleic acid structures.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

-

Antitumor Activity :

- In vitro studies have shown that the compound can inhibit the proliferation of several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase.

-

Antimicrobial Properties :

- Preliminary tests have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections caused by resistant strains.

-

Neuropharmacological Effects :

- The piperazine group is known for its psychoactive properties, indicating that this compound may also influence central nervous system functions, potentially offering therapeutic avenues for neurological disorders.

Table 1: Summary of Biological Activities

Case Study: Antitumor Efficacy

A study conducted by researchers at a prominent university evaluated the antitumor effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting moderate potency compared to established chemotherapeutic agents.

Case Study: Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against several pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was found to be 32 µg/mL, indicating promising potential as an antibiotic agent.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural features suggest activity against various biological targets, particularly in cancer research.

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit antiproliferative effects on cancer cell lines. For instance, modifications to the piperazine moiety have shown enhanced activity against leukemia cells, suggesting a pathway for further drug development .

Drug Discovery

The compound serves as a scaffold for synthesizing new pharmaceuticals. Its ability to interact with multiple biological targets makes it valuable in the development of multi-target drugs.

- Synthesis of Analogues : Researchers have synthesized various analogues of this compound to explore structure-activity relationships (SAR). These studies have led to the identification of compounds with improved efficacy and reduced toxicity .

Biological Research

The compound is utilized in biological assays to study enzyme inhibition and receptor binding.

- Protein Kinase Inhibition : Studies have shown that derivatives can inhibit specific protein kinases, which are critical in cancer cell signaling pathways. The evaluation of these compounds against a panel of kinases has provided insights into their mechanism of action .

Material Science

Beyond biological applications, the compound's unique properties allow it to be used in material science.

- Polymer Chemistry : Its incorporation into polymer matrices enhances thermal stability and mechanical strength, making it suitable for advanced materials used in electronics and coatings .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in leukemia cell lines with modified piperazine derivatives. |

| Study B | Drug Development | Identified a novel analogue that showed improved binding affinity to target receptors compared to the parent compound. |

| Study C | Enzyme Inhibition | Evaluated the inhibitory effects on protein kinases, revealing potential pathways for therapeutic intervention in cancer treatment. |

Comparison with Similar Compounds

Structural and Functional Analogues

a) 4-Chloro-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile

- Key Difference: Chloro substituent at position 4 instead of 4-methylpiperazino.

- Molecular Formula : C₁₇H₁₁ClN₄O vs. C₂₂H₂₁N₅O (estimated for target compound).

- Molecular Weight : 322.75 g/mol vs. ~390–400 g/mol (estimated).

- Solubility: Piperazino group enhances water solubility compared to hydrophobic chloro .

b) 4-(4-Chlorophenyl)-6-(4-methylpiperazino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile

- Key Differences :

- Position 4 : 4-Chlorophenyl (electron-withdrawing) vs. 4-methoxyphenyl (electron-donating).

- Position 2 : 4-Pyridinyl vs. 2-pyridinyl.

- Molecular Formula : C₂₁H₁₉ClN₆ vs. C₂₂H₂₁N₅O.

- Pharmacokinetics: 2-Pyridinyl may improve blood-brain barrier penetration compared to 4-pyridinyl .

c) 4-(Diethylamino)-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile

- Key Difference: Diethylamino at position 4 vs. 4-methylpiperazino.

- Molecular Formula : C₂₂H₂₂N₄O vs. C₂₂H₂₁N₅O.

- Impact: Basic Strength: Piperazino (pKa ~8–9) is more basic than diethylamino (pKa ~10), affecting ionization at physiological pH . Steric Effects: Piperazino’s cyclic structure reduces steric hindrance compared to branched diethylamino .

Physicochemical Properties

- Melting Points: Chloro and methoxy substituents increase rigidity, raising melting points (e.g., 300°C for 4-chloro analog ). Piperazino groups may lower melting points due to conformational flexibility.

- LogP: Piperazino reduces hydrophobicity, enhancing aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.